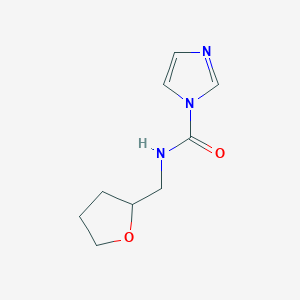

n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide

Beschreibung

N-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide is a synthetic compound featuring a 1H-imidazole core linked via a carboxamide group to an oxolan-2-ylmethyl substituent. The oxolan (tetrahydrofuran) moiety introduces a five-membered oxygen-containing ring, conferring moderate polarity and influencing pharmacokinetic properties such as solubility and membrane permeability.

Eigenschaften

Molekularformel |

C9H13N3O2 |

|---|---|

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

N-(oxolan-2-ylmethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C9H13N3O2/c13-9(12-4-3-10-7-12)11-6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6H2,(H,11,13) |

InChI-Schlüssel |

QQZGWOSPKAUMJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OC1)CNC(=O)N2C=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide typically involves the reaction of oxolane derivatives with imidazole carboxamide precursors. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring or the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical pathways and mechanisms of action.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide is used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in various technological applications.

Wirkmechanismus

The mechanism of action of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and applications of N-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide with related compounds:

Notes:

- Prochloraz (): Features a bulky, lipophilic trichlorophenoxy group, enhancing environmental persistence but reducing aqueous solubility compared to the oxolan derivative.

- Compound 8i (): The pyran ring (six-membered) vs. oxolan (five-membered) may alter conformational flexibility and binding to targets like IMPDH.

Physicochemical Properties

- For example, N-(2-oxo-1,2-diphenylethyl)-1H-imidazole-1-carboxamide has a PSA of 63.99 Ų .

- Lipophilicity (XLogP): Prochloraz’s XLogP is likely >3 due to its trichlorophenoxy group, whereas the oxolan derivative may have a lower XLogP (~2–3), balancing hydrophilicity and membrane permeability .

Biologische Aktivität

n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features. Characterized by an oxolane ring and an imidazole moiety with a carboxamide group, this compound exhibits potential biological activities, particularly in the fields of enzyme inhibition and cancer therapeutics. This article delves into the biological activity of n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide is C9H13N3O2, with a molecular weight of 195.22 g/mol. Its structure includes:

- An oxolane ring (tetrahydrofuran) that enhances solubility and reactivity.

- An imidazole ring , which is known for its biological significance in various biochemical processes.

The biological activity of n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to physiological effects such as reduced cell proliferation or apoptosis in cancer cells.

- Receptor Interaction : It may also interact with receptors involved in signaling pathways critical for cell growth and survival, making it a candidate for further development as a therapeutic agent.

Biological Activity Studies

Several studies have highlighted the biological activities associated with n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- It has been shown to inhibit key processes involved in cancer cell proliferation, suggesting its potential application in cancer therapy.

- In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, making it a promising candidate for drug development.

Antimicrobial Properties

Similar to other imidazole derivatives, n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide may possess broad-spectrum antimicrobial activity. Preliminary assays suggest moderate antibacterial and antifungal potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide | C9H13N3O2 | Potential anticancer agent; enzyme inhibitor |

| 4-Oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide | C10H12N4O3 | Known for its anti-cancer properties; EGFR inhibition |

| 5-Bromo-N-(oxolan-2-ylmethyl)furan-3-carboxamide | C10H12BrN3O3 | Exhibits significant antibacterial activity |

Case Study 1: Anticancer Efficacy

A study involving the administration of n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide to cancer cell lines showed a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, revealing effective cytotoxicity against several tumor types.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Molecular docking simulations provided insights into binding affinities and interaction modes at active sites, confirming its role as a competitive inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.